1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzothiazole derivatives involves various strategic reactions, including Diels-Alder reactions and multi-component reactions, which are crucial for constructing the complex molecular architecture of benzothiazole-based compounds. For instance, Diels-Alder reactions of ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate as a 1-aza-1,3-butadiene have been explored, yielding cycloadducts under mild conditions with high regio- and endo-selectivities (Samoto et al., 1995). Additionally, efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction has been reported, emphasizing the versatility of benzothiazole derivatives in chemical synthesis (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including 1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanone, is characterized by the presence of a benzothiazole core, which significantly influences their chemical and physical properties. The molecular structure is often elucidated using spectroscopic methods such as NMR, IR, and mass spectroscopy, providing detailed information on the electronic and spatial arrangement of atoms within the molecule. Structural analysis plays a crucial role in understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Benzothiazole derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. Reactions such as cycloadditions, nucleophilic substitutions, and electrophilic additions are common. These reactions enable the functionalization of the benzothiazole core, leading to derivatives with diverse chemical properties and potential applications in different fields. The specific reactivity patterns of these compounds are determined by the electronic characteristics of the benzothiazole moiety and the substituents attached to it.
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including solubility, melting point, and thermal stability, are influenced by their molecular structure. For example, the introduction of alkyl and methoxy groups can affect the compound's solubility in organic solvents, making it more applicable in various chemical synthesis processes. Thermal stability is another critical factor, especially for materials science applications, where high thermal stability is often required.
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives are defined by their reactivity towards different chemical reagents. These compounds typically exhibit a range of chemical behaviors, including acid-base reactions, redox reactions, and interactions with nucleophiles and electrophiles. Understanding these properties is essential for designing new compounds with desired biological activities or material properties.
properties
IUPAC Name |
(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-4-10(16)8-14-15(5-2)12-9-11(17-3)6-7-13(12)18-14/h6-9H,4-5H2,1-3H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFSIKFTRRUDES-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=C1N(C2=C(S1)C=CC(=C2)OC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.